2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine

Catalog No.
S6729239
CAS No.
2640878-06-2
M.F
C12H9F3N2O
M. Wt
254.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)p...

CAS Number

2640878-06-2

Product Name

2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine

IUPAC Name

2-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyridine

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

InChI

InChI=1S/C12H9F3N2O/c1-8-10(3-2-5-16-8)18-11-7-9(4-6-17-11)12(13,14)15/h2-7H,1H3

InChI Key

OJBPZQBJHHIYFT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)OC2=NC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=CC(=C2)C(F)(F)F

2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of both a methylpyridinyl and a trifluoromethyl group. Its molecular formula is C12H9F3N2OC_{12}H_9F_3N_2O and it has a molecular weight of 254.21 g/mol. The compound is notable for its unique structural features, which contribute to its diverse applications in chemical synthesis and biological research .

  • Medicinal Chemistry

    The presence of pyridine rings and a trifluoromethyl group suggests potential for exploring this compound's biological activity. Pyridine rings are found in many drugs, and trifluoromethyl groups can enhance a molecule's drug-like properties [, ]. Further research would be needed to determine if 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine has any specific therapeutic effects.

  • Material Science

    The molecule's structure could be of interest for material science applications. Aromatic rings and electron-withdrawing groups like trifluoromethyl can influence properties relevant to materials science, such as conductivity or thermal stability [, ].

  • Organic Synthesis

    The molecule could potentially serve as a building block for the synthesis of more complex molecules. The presence of reactive functional groups like the ether linkage could be useful for further chemical transformations.

, primarily involving substitution and coupling processes. Key reactions include:

  • Suzuki–Miyaura Coupling: This reaction is commonly employed in the synthesis of 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine, using 2-methylpyridine and 4-(trifluoromethyl)pyridine as starting materials under specific conditions (e.g., elevated temperatures and inert atmosphere) to achieve high yields.
  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives, which may have different biological activities.
  • Reduction: Partial or complete reduction can yield various substituted pyridine derivatives, expanding its potential applications in organic synthesis.

Research indicates that 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development. Its structural characteristics may enhance its efficacy against specific biological targets.

The synthesis of 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine typically involves:

  • Starting Materials: The primary precursors are 2-methylpyridine and 4-(trifluoromethyl)pyridine.
  • Reaction Conditions: The Suzuki–Miyaura coupling reaction is performed under an inert atmosphere (nitrogen or argon) at temperatures around 80-100°C, using bases such as potassium carbonate or sodium hydroxide.
  • Industrial Production: In industrial settings, automated reactors may be used to optimize yield and purity through continuous flow processes.

The compound has several applications across various fields:

  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Explored for potential drug development due to its biological activity.
  • Agricultural Chemistry: Utilized in the formulation of agrochemicals with specific properties.

Studies on the interactions of 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine with biological systems are ongoing. Its interactions with various enzymes and receptors may elucidate its mechanisms of action and therapeutic potential. Understanding these interactions is crucial for developing effective pharmaceutical agents based on this compound.

Several compounds share structural similarities with 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-(Trifluoromethyl)pyridin-2-yl methanamineC7H6F3NContains a trifluoromethyl group; used in pharmaceuticals .
3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-oneC6H3F4NOExhibits different reactivity patterns; useful in synthetic chemistry .
2-(Trifluoromethyl)pyridin-4-olC6H4F3NOHydroxy derivative; shows distinct biological activity profiles .

The uniqueness of 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which may enhance its reactivity and biological activity compared to other similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

254.06669740 g/mol

Monoisotopic Mass

254.06669740 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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